molecular formula C15H16ClNO B1524242 4-(Benzyloxy)indoline hydrochloride CAS No. 1187933-10-3

4-(Benzyloxy)indoline hydrochloride

Cat. No.: B1524242
CAS No.: 1187933-10-3
M. Wt: 261.74 g/mol
InChI Key: OIXBSUPQYZHQAJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)indoline hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Biological Activity

4-(Benzyloxy)indoline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indoline core substituted with a benzyloxy group. The synthesis typically involves the following steps:

  • Formation of the Indoline Core : The indoline structure can be synthesized via cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyloxy Group : This is achieved through nucleophilic substitution reactions where a benzyloxy group is introduced to the indoline scaffold.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on different biological targets.

Antimycobacterial Activity

Research has indicated that derivatives of benzyloxy-containing compounds exhibit significant antimycobacterial properties. For instance, studies on related compounds demonstrated that certain benzyloxy-substituted quinolines showed minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. Specifically, compounds with the benzyloxy group displayed selective toxicity towards Mycobacterium tuberculosis without affecting Vero and HepG2 cell viability, indicating a promising therapeutic profile for tuberculosis treatment .

Anti-inflammatory Properties

Indoline derivatives, including this compound, have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit key inflammatory pathways, potentially offering new avenues for treating inflammatory diseases. For example, specific analogues showed dual inhibition of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory processes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
  • Receptor Modulation : It may interact with specific receptors or proteins within cells, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Study ReferenceFindings
Identified benzyloxy-substituted quinolines with MICs similar to isoniazid against M. tuberculosis.
Demonstrated dual inhibition of 5-LOX/sEH by indoline derivatives, showcasing anti-inflammatory potential.
Explored indole compounds as fusion inhibitors with enhanced binding affinities, suggesting structural modifications could increase efficacy.

Properties

IUPAC Name

4-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14;/h1-8,16H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXBSUPQYZHQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.